Antihepatotoxic Activity Comparable to Silymarin in Hepatic Models
The polar fraction of *Buddleja asiatica* flowering parts containing 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol exhibited substantial antihepatotoxic activity comparable to that of the standard hepatoprotective lignan silymarin in an *in vivo* hepatic damage model [1]. The isolated compound itself is described as possessing anti-hepatotoxic activity [2].
| Evidence Dimension | Antihepatotoxic efficacy |
|---|---|
| Target Compound Data | Substantial antihepatotoxic activity (exact quantitative data for pure compound not provided in primary isolation paper) |
| Comparator Or Baseline | Silymarin (standard hepatoprotective agent) |
| Quantified Difference | Comparable activity |
| Conditions | In vivo model of hepatic damage (specifics not detailed in abstract) |
Why This Matters
This evidence positions the compound as a potential alternative or complement to silymarin in hepatoprotection research, providing a structurally distinct chemotype for lead optimization.
- [1] El-Domiaty, M. M., et al. Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour. Z Naturforsch C J Biosci. 2009 Jan-Feb;64(1-2):11-9. View Source
- [2] ChemSrc. Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour. View Source
